Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester
Overview
Description
Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester is a chemical compound with the molecular formula C15H11Cl2NO6 and a molecular weight of 372.2 g/mol
Preparation Methods
The synthesis of Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester typically involves the esterification of 3-nitro-4-hydroxybenzyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitro-4-hydroxybenzyl alcohol and 2,4-dichlorophenoxyacetic acid.
Scientific Research Applications
Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential antimicrobial properties, particularly against membrane-acting pathogens.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It may be used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with essential cellular processes in pathogens.
Comparison with Similar Compounds
Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications and mechanisms of action.
3-Nitro-4-hydroxybenzyl alcohol: A precursor in the synthesis of the compound, with distinct chemical properties and uses.
2,4-Dichlorophenol: A degradation product of 2,4-dichlorophenoxyacetic acid, with its own set of chemical reactions and applications.
Properties
CAS No. |
26351-71-3 |
---|---|
Molecular Formula |
C15H11Cl2NO6 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
(4-hydroxy-3-nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H11Cl2NO6/c16-10-2-4-14(11(17)6-10)23-8-15(20)24-7-9-1-3-13(19)12(5-9)18(21)22/h1-6,19H,7-8H2 |
InChI Key |
YHLOHJDPOCXQQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1COC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O |
Appearance |
Solid powder |
Key on ui other cas no. |
26351-71-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-nitro-4-hydroxybenzyl 2,4-dichlorophenoxyacetate NK 2 NK-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.